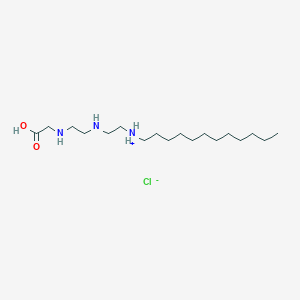

Dodicin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

36895-38-2 |

|---|---|

Molecular Formula |

C18H40ClN3O2 |

Molecular Weight |

366.0 g/mol |

IUPAC Name |

2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |

InChI |

InChI=1S/C18H39N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);1H |

InChI Key |

GJEULMGGGBFACC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[NH2+]CCNCCNCC(=O)O.[Cl-] |

Related CAS |

6843-97-6 (Parent) |

Synonyms |

ampholan ampholyt G DDEG Desimex i dodecyldi(aminoethyl)glycine dodecyldiaminoethylglycine dodicin dodicin monohydrochloride dodicin monosodium salt Tego 51 |

Origin of Product |

United States |

Foundational & Exploratory

Dodicin hydrochloride physical and chemical properties for research

Abstract: This document provides a comprehensive overview of the physical and chemical properties of Dodicin hydrochloride, a broad-spectrum antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development. This guide includes a summary of its known properties, a discussion of its probable mechanism of action as an amphoteric surfactant, and generalized experimental workflows for its synthesis and analysis.

Core Physical and Chemical Properties

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-(2-{[2-(dodecylamino)ethyl]amino}ethyl)glycine hydrochloride | [1] |

| CAS Number | 18205-85-1 | [2] |

| Molecular Formula | C₁₈H₄₀ClN₃O₂ | [1] |

| Molecular Weight | 366.0 g/mol | [2] |

| Exact Mass | 365.2809052 g/mol | [2] |

| Synonyms | Glycine, N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]-, monohydrochloride; Tego 51; Ampholan | [3] |

| Topological Polar Surface Area | 78 Ų | [2] |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 19 |

Antimicrobial Mechanism of Action

Dodicin is classified as an amphoteric surfactant, a class of molecules that possess both a positive and a negative charge.[4] Its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes. The mechanism is pH-dependent; at an acidic pH, the molecule is protonated, leading to a net positive charge. This cationic form is attracted to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[5] This electrostatic interaction facilitates the insertion of the dodecyl hydrocarbon tail into the lipid bilayer, disrupting the membrane structure, increasing its permeability, and ultimately leading to cell lysis and death.[5]

Figure 1. Probable antimicrobial mechanism of this compound on a bacterial cell.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, a generalized workflow can be proposed based on standard organic chemistry techniques for the synthesis of similar N-substituted amino acid derivatives and their subsequent analysis.

Generalized Synthesis and Purification Workflow

A potential synthetic route involves the reaction of a primary amine (dodecylamine) with a suitable dielectrophile, followed by reaction with an amino acid derivative and subsequent acidification to form the hydrochloride salt. Purification would typically involve recrystallization to obtain the final product with high purity.

Figure 2. Generalized experimental workflow for synthesis and analysis.

Analytical Methodologies

The characterization and quality control of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Table 2: Proposed Analytical Techniques for this compound

| Technique | Purpose | Details |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with an ion-pairing agent could be employed. Detection would likely be by UV absorbance at a low wavelength or by a charged aerosol detector (CAD). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by identifying the characteristic proton and carbon signals of the dodecyl chain, the ethylenediamine backbone, and the glycine moiety. |

| Mass Spectrometry (MS) | Molecular weight verification. | Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the protonated molecule, consistent with its chemical formula. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | To identify characteristic vibrational frequencies for N-H, C-H, C=O (from the carboxylic acid), and other functional groups present in the molecule. |

Stability and Storage

Specific stability data for this compound is not widely published. However, as with many hydrochloride salts of amine-containing compounds, it is expected to be a relatively stable solid. Aqueous solutions may be susceptible to degradation over time, and stability is likely to be pH and temperature-dependent. For research purposes, it is recommended to store the solid material in a cool, dry place, protected from light. Solutions should ideally be prepared fresh for use.

Conclusion

This compound is an antimicrobial agent with a mechanism of action characteristic of amphoteric surfactants. While comprehensive experimental data on its physical properties and detailed synthetic protocols are limited in the public domain, this guide provides a foundational understanding of its chemical nature and biological activity based on available information and established chemical principles. Further research is warranted to fully characterize its properties and potential applications.

References

The Antimicrobial Spectrum of Dodicin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodicin hydrochloride, a cationic and amphoteric surfactant, is recognized for its broad-spectrum antimicrobial properties. As a disinfectant, it demonstrates efficacy against a range of bacteria and fungi. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including available quantitative data on its bactericidal effects. It details the experimental methodologies used to ascertain its antimicrobial activity and presents a conceptual model of its mechanism of action. This document is intended to serve as a resource for researchers and professionals in drug development exploring the potential applications of this compound.

Introduction

This compound, chemically known as N-(2-{[2-(dodecylamino)ethyl]amino}ethyl)glycine hydrochloride, is a surface-active agent with established antimicrobial properties. Its amphoteric nature allows it to possess both positive and negative charges depending on the pH, contributing to its broad efficacy. It is a key active ingredient in various commercial disinfectants, notably under the trade name Tego 51. This guide synthesizes the available scientific information regarding its activity against bacteria, fungi, and viruses, with a focus on quantitative data and experimental protocols.

Antimicrobial Spectrum

This compound exhibits a wide range of antimicrobial activity, which has been documented in several studies. The following sections summarize its efficacy against various classes of microorganisms.

Antibacterial Activity

This compound is effective against both Gram-positive and Gram-negative bacteria. A key study evaluating the bactericidal effect of Tego-51, a disinfectant based on dodecyl-di(aminoethyl)-glycine, provides quantitative insights into its potency. The data from this study, outlining the concentration and time required for eradication of various bacterial strains, are presented below.

Table 1: Bactericidal Activity of Dodicin (as Tego-51) Against Various Bacteria [1]

| Microorganism | Concentration (%) | Exposure Time for Eradication |

| Most clinically isolated strains | 0.01% | < 30 seconds |

| Proteus mirabilis | 0.01% | 2 minutes |

| Proteus mirabilis | 0.005% | 8 minutes |

| Bacillus subtilis | 0.005% | 8 minutes |

| Helicobacter pylori | 0.005% | < 30 seconds |

Another study on the use of Tego series disinfectants in the pharmaceutical industry demonstrated that a 1% solution of Tego 51 was effective in reducing the bioburden of Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (vegetative form) by more than 3 log units within one minute of contact time on various surfaces.[2] After 5 minutes, no microbial recovery was detected.[2]

Antifungal Activity

Antiviral Activity

The antiviral spectrum of this compound is not well-documented in specific studies. However, its nature as a surfactant suggests potential antiviral activity, particularly against enveloped viruses. Surfactants can disrupt the lipid envelope of these viruses, leading to their inactivation. Technical information for Tego 51 indicates activity against some viruses, though specific viruses and quantitative efficacy data are not provided.[3]

Mechanism of Action

The primary mechanism of antimicrobial action for this compound is attributed to its properties as an amphoteric surfactant. At a pH below its isoelectric point, the molecule carries a net positive charge, facilitating its interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: Conceptual diagram of the antimicrobial mechanism of action of this compound.

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in this guide, based on the study of the bactericidal effect of Tego-51.

Evaluation of Bactericidal Activity

This protocol is adapted from the methodology used to assess the disinfectant activity of Tego-51 against various clinical isolates.[1]

Objective: To determine the time required for different concentrations of this compound (as Tego-51) to kill specific bacterial and yeast strains.

Materials:

-

Tego-51 solution (stock)

-

Sterile distilled water or appropriate buffer for dilutions

-

Cultures of test microorganisms (e.g., Proteus mirabilis, Bacillus subtilis, Helicobacter pylori, and other clinical isolates)

-

Appropriate liquid growth media (e.g., Brain-Heart Infusion Broth, Sabouraud Dextrose Broth)

-

Appropriate solid growth media (e.g., Wilkins-Chalgren agar with 10% sheep blood for H. pylori)

-

Sterile test tubes

-

Incubator

-

Microaerophilic system (for H. pylori)

-

Sterile pipettes and inoculation loops

Procedure:

-

Preparation of Disinfectant Solutions: Prepare working solutions of Tego-51 at various concentrations (e.g., 0.05%, 0.01%, 0.005%) by diluting the stock solution with sterile distilled water.

-

Preparation of Microbial Suspensions: Grow the test microorganisms in their respective optimal liquid media to a desired cell density (e.g., McFarland standard).

-

Exposure: In sterile test tubes, mix a defined volume of the microbial suspension with a defined volume of the prepared Tego-51 solution.

-

Time Points: At specific time intervals (e.g., 30 seconds, 1 minute, 2 minutes, 4 minutes, 8 minutes, 16 minutes), withdraw a small aliquot (e.g., 0.01 mL) of the microorganism-disinfectant mixture.

-

Neutralization and Inoculation: Immediately transfer the aliquot into a tube containing a suitable neutralizing broth or directly onto the surface of an appropriate agar plate. The neutralizing agent is crucial to stop the action of the disinfectant.

-

Incubation: Incubate the inoculated broths and agar plates under optimal conditions for the respective microorganisms. For example, incubate most bacteria at 37°C for 48 hours. For H. pylori, use a microaerophilic system.

-

Observation: After incubation, visually inspect the broths for turbidity and the agar plates for colony growth. The absence of growth indicates that the microorganisms were killed at that specific concentration and exposure time.

Caption: Workflow for evaluating the bactericidal activity of this compound.

Conclusion

This compound is a potent antimicrobial agent with a broad spectrum of activity that includes bacteria and fungi. The available data, primarily from studies on the commercial disinfectant Tego 51, confirms its rapid bactericidal action at low concentrations. While its antifungal and antiviral properties are acknowledged, there is a clear need for further research to provide specific quantitative data, such as MIC values against a wider array of fungal and viral pathogens. The mechanism of action, rooted in its surfactant properties, makes it an effective disinfectant for various applications. The experimental protocols outlined in this guide provide a foundation for future studies aimed at further characterizing the antimicrobial profile of this compound. For professionals in drug development, this compound presents an interesting molecule with potential for further exploration in various antimicrobial formulations.

References

A Technical Guide to the Solubility of Dodicin Hydrochloride in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodicin hydrochloride, a compound with disinfectant and antimicrobial properties, is of significant interest in various research and development applications. Understanding its solubility in common laboratory solvents is crucial for its effective formulation, handling, and application in experimental settings. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents logical workflows for solvent selection. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the qualitative solubility profile based on its chemical nature and provides a framework for empirical determination.

Introduction to this compound

Dodicin is an amphoteric surfactant with a molecular structure containing both acidic (carboxylic acid) and basic (amino) functional groups. Its hydrochloride salt form is expected to exhibit pH-dependent solubility. As an amphiphilic molecule, it possesses both a long hydrophobic alkyl chain and a hydrophilic polar head group, which dictates its behavior in various solvents.

Qualitative Solubility Profile

-

Water: As a hydrochloride salt, dodicin is expected to be soluble in water. The protonated amino groups and the chloride counter-ion enhance its interaction with polar water molecules. However, the long dodecyl chain imparts hydrophobic character, which might lead to micelle formation at concentrations above the critical micelle concentration (CMC), rather than true molecular dissolution. The solubility in aqueous solutions is also expected to be highly dependent on the pH. In acidic conditions, the amino groups are protonated, increasing solubility. In alkaline conditions, the carboxylic acid group is deprotonated, which may also influence its solubility. At its isoelectric point, where the net charge is zero, the solubility is expected to be at its minimum.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have both hydrogen bond donating and accepting capabilities, as well as a lower polarity than water. This compound is expected to be soluble in short-chain alcohols like ethanol and methanol. The polar head group can interact with the hydroxyl group of the alcohols, while the non-polar alkyl chain can interact with the alkyl part of the alcohol molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar solvents capable of dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents due to strong dipole-dipole interactions between the solvent and the polar functionalities of the dodicin molecule.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in water, ethanol, methanol, DMSO, and DMF is not available in publicly accessible scientific literature. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |

| Methanol | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |

| DMSO | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |

| DMF | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound using the saturation shake-flask method, which is a widely accepted technique for thermodynamic solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical technique such as UV-Vis spectrophotometry)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation is recommended. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid microparticles.

-

Accurately weigh the collected filtrate.

-

Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Logical Workflow for Solvent Selection

This diagram presents a decision-making process for selecting an appropriate solvent based on the intended application and the solubility characteristics of this compound.

Caption: Decision tree for solvent selection for this compound.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents remains to be fully elucidated in public literature, its chemical structure as an amphoteric and amphiphilic molecule provides a basis for predicting its qualitative solubility behavior. For researchers and drug development professionals, empirical determination of solubility using standardized protocols, such as the shake-flask method outlined in this guide, is essential for accurate and reproducible experimental design. The provided workflows offer a systematic approach to both the determination of solubility and the rational selection of an appropriate solvent system for various applications.

Dodicin Hydrochloride: A Technical Guide to its Origin and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dodicin hydrochloride, chemically known as N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine hydrochloride, is an amphoteric surfactant with broad-spectrum antimicrobial activity.[1] It is effective against both gram-positive and gram-negative bacteria, as well as fungi.[1] Its primary application has been as a disinfectant in various industrial and commercial settings. This document delves into the origins of this compound, provides a detailed, plausible synthetic protocol, and summarizes its key chemical and physical properties.

Origin and Historical Context

The precise origin of the first synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, evidence strongly suggests its development is linked to the commercial disinfectant TEGO 51 , produced by Th. Goldschmidt AG.[2] Technical bulletins and safety data sheets for TEGO 51 describe its active component as "dodecyldiethylenediamino glycine hydrochloride," a synonym for this compound. This indicates that the compound was likely first synthesized and commercialized as an industrial biocide rather than a pharmaceutical agent. The development of such amphoteric surfactants was a significant area of research in the mid-20th century, focusing on creating effective yet less corrosive disinfectant solutions.

Physicochemical Properties

This compound is a white to off-white solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18205-85-1 | [1] |

| Molecular Formula | C18H40ClN3O2 | [1] |

| Molecular Weight | 366.0 g/mol | [2] |

| IUPAC Name | N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine hydrochloride | [1] |

| Synonyms | Dodecyldiaminoethylglycine hydrochloride, TEGO 51, Ampholan | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Synthesis of this compound

While the original synthesis documentation is not publicly available, a plausible and chemically sound synthetic route can be derived from patents describing the synthesis of similar glycine-type amphoteric surfactants. A likely two-step synthesis is proposed, starting from N-dodecyldiethylenetriamine and sodium chloroacetate.

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary reactions:

-

N-Alkylation of Diethylenetriamine: Reaction of diethylenetriamine with a dodecyl halide to form N-dodecyldiethylenetriamine.

-

Carboxymethylation: Subsequent reaction of the N-dodecyldiethylenetriamine intermediate with sodium chloroacetate to introduce the glycine moiety, followed by acidification to yield the hydrochloride salt.

A diagram of this proposed synthetic workflow is provided below.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a detailed, hypothetical procedure based on established chemical principles for the synthesis of related compounds.

Step 1: Synthesis of N-Dodecyldiethylenetriamine

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diethylenetriamine (5.0 mol) and ethanol (500 mL).

-

Addition of Alkyl Halide: While stirring, add dodecyl bromide (1.0 mol) dropwise from the dropping funnel over a period of 2 hours. The reaction is exothermic, and the temperature should be maintained below 50°C using a water bath.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts. The excess diethylenetriamine and ethanol are removed by vacuum distillation. The resulting crude N-dodecyldiethylenetriamine is a viscous liquid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the crude N-dodecyldiethylenetriamine (1.0 mol) in water (500 mL).

-

Carboxymethylation: Add a solution of sodium chloroacetate (1.0 mol) in water (200 mL) to the flask.

-

Reaction: Heat the mixture to 90-100°C and maintain with stirring for 8-10 hours. The pH of the reaction mixture should be monitored and maintained between 9-10 by the periodic addition of a 20% sodium hydroxide solution.

-

Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid until the pH of the solution is between 5.0 and 6.0. The product, this compound, will precipitate out of the solution.

-

Purification: The precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield this compound as a white solid.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis.

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Step 1: N-Alkylation | Step 2: Carboxymethylation & Acidification |

| Reactant | Diethylenetriamine | N-Dodecyldiethylenetriamine |

| Dodecyl Bromide | Sodium Chloroacetate, HCl | |

| Stoichiometry | 5:1 (Amine:Halide) | 1:1:1 (Intermediate:Chloroacetate:HCl) |

| Expected Yield | ~80% | ~90% |

| Purity (Crude) | >90% | >95% |

| Purity (Recrystallized) | - | >98% |

Mechanism of Antimicrobial Action

This compound's antimicrobial activity stems from its amphoteric nature and surfactant properties. As a surfactant, it disrupts the lipid bilayers of microbial cell membranes, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The cationic nature of the molecule at physiological pH facilitates its interaction with the negatively charged components of bacterial cell walls.

A simplified diagram illustrating this proposed mechanism is provided below.

Caption: Proposed mechanism of action of this compound on bacterial cell membranes.

Conclusion

This compound is a well-established antimicrobial agent with a history intertwined with the development of industrial disinfectants. While its precise origin is not documented in primary scientific literature, a plausible synthetic route can be constructed based on related chemical patents and knowledge of surfactant chemistry. The provided technical guide offers a comprehensive overview of its properties, a detailed hypothetical synthesis protocol, and an illustration of its mechanism of action, serving as a valuable resource for researchers in the field. Further investigation into the historical archives of companies like Th. Goldschmidt AG may provide more definitive information on its initial discovery and development.

References

Dodicin hydrochloride as an amphoteric surfactant in scientific studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin hydrochloride, also known by trade names such as Tego 51, is an amphoteric surfactant with a growing presence in diverse scientific research fields, particularly in drug development and antimicrobial studies. Its unique molecular structure, possessing both cationic and anionic moieties, imparts a pH-dependent charge and a range of surface-active properties. This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, detailing its applications in scientific research, and offering insights into relevant experimental protocols.

Physicochemical Properties

This compound, chemically known as N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine hydrochloride, possesses a long dodecyl hydrocarbon chain responsible for its hydrophobic character, and a hydrophilic head group containing both amine and carboxylic acid functionalities. This amphoteric nature allows it to behave as a cationic, anionic, or zwitterionic surfactant depending on the pH of the solution.

| Property | Value | Source |

| Chemical Formula | C18H40ClN3O2 | [1][2] |

| Molecular Weight | 366.0 g/mol | [1][3][4] |

| IUPAC Name | 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride | [1] |

| Synonyms | Dodecyldiaminoethylglycine hydrochloride, Tego 51, Ampholan, Dodecyldi(aminoethyl)glycine | [3] |

| CAS Number | 18205-85-1 | [2] |

Amphoteric Surfactant Behavior

The behavior of this compound as an amphoteric surfactant is a key determinant of its functionality. In acidic environments, the amine groups are protonated, leading to a net positive charge and cationic surfactant characteristics. Conversely, in alkaline conditions, the carboxylic acid group is deprotonated, resulting in a net negative charge and anionic surfactant properties. Near its isoelectric point, it exists as a zwitterion, exhibiting properties of both. This pH-dependent behavior is crucial for its application in various formulations and biological systems.

Applications in Scientific Studies

This compound's utility in scientific research is primarily centered around its antimicrobial and surfactant properties.

Antimicrobial Applications

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][6] This has led to its investigation as a disinfectant and as a component in antimicrobial formulations. A technical bulletin for "Tego 51," a product containing this compound, recommends concentrations of 1% for surface pre-wetting and 2% for fogging applications in disinfection protocols.[5] The typical contact time suggested for effective disinfection is at least 20 minutes.[5]

The proposed mechanism of its antimicrobial action involves the disruption of the bacterial cell membrane, a common mechanism for many surfactants. The hydrophobic tail of the molecule is believed to insert into the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis.

Drug Delivery and Formulation

The surfactant properties of this compound make it a candidate for use in drug delivery systems. Surfactants are widely employed in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs, to act as emulsifying agents in creams and lotions, and to form micelles or other nanostructures for targeted drug delivery. While specific studies detailing the use of this compound in advanced drug delivery systems are not abundant in the readily available literature, its fundamental properties as an amphoteric surfactant suggest its potential in these areas.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively published. However, based on its known applications, the following outlines can be inferred and adapted.

Protocol: Evaluation of Antimicrobial Efficacy

This protocol provides a general framework for assessing the antimicrobial activity of this compound.

1. Materials:

- This compound

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

- Nutrient broth and agar

- Sterile phosphate-buffered saline (PBS)

- Sterile test tubes and petri dishes

- Incubator

2. Procedure:

- Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile distilled water and create a series of dilutions to determine the Minimum Inhibitory Concentration (MIC).

- Bacterial Culture Preparation: Grow bacterial strains in nutrient broth overnight at 37°C to achieve a logarithmic growth phase.

- MIC Determination (Broth Dilution Method):

- In a 96-well microtiter plate, add a standardized inoculum of the bacterial suspension to each well.

- Add the different concentrations of this compound to the wells.

- Include positive (bacteria only) and negative (broth only) controls.

- Incubate the plate at 37°C for 18-24 hours.

- The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

- Minimum Bactericidal Concentration (MBC) Determination:

- From the wells showing no growth in the MIC assay, plate a small aliquot onto nutrient agar plates.

- Incubate the plates at 37°C for 24 hours.

- The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Diagram: Antimicrobial Workflow

Workflow for determining the antimicrobial efficacy of this compound.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific research in the public domain detailing the direct interaction of this compound with specific cellular signaling pathways. Its primary mode of action as an antimicrobial is understood to be the physical disruption of cell membranes rather than the modulation of specific signaling cascades.

Future research may explore the downstream effects of membrane stress induced by this compound, which could potentially trigger cellular stress response pathways.

Diagram: Proposed Mechanism of Antimicrobial Action

Proposed mechanism of this compound's antimicrobial action.

Conclusion

This compound is a versatile amphoteric surfactant with established antimicrobial properties. While its application in disinfection is documented, its potential in drug delivery and other areas of scientific research remains an area for further exploration. The lack of extensive public data on its specific physicochemical parameters, such as its critical micelle concentration, highlights the need for more fundamental research to fully characterize this compound. The experimental protocols and conceptual diagrams provided in this guide offer a starting point for researchers interested in investigating the properties and applications of this compound. As with any research chemical, appropriate safety precautions should be taken, including avoiding contact with skin and eyes.[5]

References

- 1. This compound | C18H40ClN3O2 | CID 3084287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. echemi.com [echemi.com]

- 5. environex.net.au [environex.net.au]

- 6. medchemexpress.com [medchemexpress.com]

Dodicin Hydrochloride: An Overview of its Fungicidal Properties Against Yeasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin hydrochloride, a quaternary ammonium compound, is recognized for its broad-spectrum antimicrobial activity. While its primary application has been as a disinfectant and antiseptic, its fungicidal properties, particularly against clinically relevant yeasts, are of increasing interest. This technical guide synthesizes the available scientific information on the fungicidal effects of this compound and its synonyms (e.g., Tego 51, Dodecyldiaminoethylglycine) against specific yeast species. It is important to note that while general antimicrobial efficacy has been reported, detailed mechanistic studies and extensive quantitative data specifically focusing on its anti-yeast activity are limited in the current scientific literature.

Fungicidal Activity Against Yeasts

This compound exhibits fungicidal activity against a range of yeasts, primarily attributed to its nature as a cationic surfactant. This property facilitates interaction with and disruption of the fungal cell membrane, a mechanism common to quaternary ammonium compounds.

Quantitative Data

| Product/Compound Name | Yeast Species | Concentration | Exposure Time | Result | Citation |

| Tego 51 | Candida albicans | Not Specified | < 1 minute | > 3 log reduction | [1] |

| Tego 51 | A yeast strain | 0.01% | 30 seconds | Eradicated | [2] |

| Tego 51 | Oospora lactis | 0.01% - 0.8% | Not Specified | High bactericidal activity | [3] |

Note: The data presented above is derived from disinfectant efficacy studies and may not be directly comparable to MIC/MFC values obtained through standardized clinical susceptibility testing methods.

Experimental Protocols

Detailed experimental protocols specifically for determining the fungicidal properties of this compound against yeasts are not extensively described in the available literature. However, standard methodologies for antifungal susceptibility testing can be adapted.

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 protocol, can be employed.

Workflow for MIC Determination:

Caption: Workflow for MIC determination of this compound.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC can be ascertained by subculturing from wells showing no visible growth onto agar plates.

Workflow for MFC Determination:

Caption: Workflow for MFC determination of this compound.

Mechanism of Action and Signaling Pathways

The presumed primary mechanism of action of this compound against yeasts is the disruption of the plasma membrane's integrity. As a cationic surfactant, its dodecyl chain likely intercalates into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Currently, there is no specific information available in the scientific literature detailing the effects of this compound on any intracellular signaling pathways in yeasts. Research in this area would be beneficial to fully elucidate its antifungal mechanism beyond membrane disruption.

Proposed General Mechanism of Action:

Caption: Proposed mechanism of this compound's fungicidal action.

Conclusion and Future Directions

This compound is an effective antimicrobial agent with demonstrated fungicidal activity against yeasts. However, a comprehensive understanding of its anti-yeast properties is hampered by the lack of detailed, standardized quantitative data and mechanistic studies. Future research should focus on:

-

Standardized Susceptibility Testing: Determining MIC and MFC values for a broad range of clinically important yeast species using established protocols.

-

Mechanistic Studies: Investigating the precise molecular interactions with the fungal cell membrane and exploring potential effects on intracellular targets and signaling pathways.

-

In Vivo Efficacy: Evaluating the effectiveness of this compound in animal models of fungal infections.

Such studies are crucial for positioning this compound as a potential therapeutic antifungal agent beyond its current use as a disinfectant.

References

An In-depth Technical Guide on the Core Toxicological Data of Dodicin Hydrochloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the available toxicological data for Dodicin hydrochloride. However, a thorough literature search revealed a significant lack of specific quantitative toxicological studies, such as LD50, mutagenicity, and carcinogenicity data, directly pertaining to this compound. Therefore, this guide also includes data on a structurally related compound, Dodecylguanidine Hydrochloride (DGH), to provide indicative toxicological insights. It is crucial to interpret this data with caution and to conduct specific toxicological assessments for this compound as required for any laboratory or drug development application.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for toxicological assessment. This compound is the hydrochloride salt of Dodicin, an amphoteric surfactant with antimicrobial properties.

| Property | Value | Source |

| IUPAC Name | 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride | PubChem[1] |

| CAS Number | 18205-85-1 | PubChem[1] |

| Molecular Formula | C₁₈H₄₀ClN₃O₂ | PubChem[1] |

| Molecular Weight | 366.0 g/mol | PubChem[1] |

| Synonyms | Dodicin HCl, Tego 51, Lauryl diethylenediaminoglycine HCl | PubChem[1] |

Toxicological Data

The available toxicological data for this compound is limited. The following table summarizes the known information and incorporates data from the related compound Dodecylguanidine Hydrochloride (DGH) for comparative purposes.

| Parameter | Test Species | Route of Administration | Result | Compound | Source |

| Cytotoxicity (IC50) | A549 (human lung carcinoma) cells | In vitro | 0.39 µg/mL | Dodecylguanidine Hydrochloride (DGH) | [2] |

| Acute Inhalation Toxicity (LC50) | Sprague-Dawley rats | Inhalation (4h) | >68 mg/m³ | Dodecylguanidine Hydrochloride (DGH) | [2] |

Note: The IC50 and LC50 values presented are for Dodecylguanidine Hydrochloride (DGH) and not this compound. These values are included to provide a preliminary indication of the potential toxicity of structurally similar compounds.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of toxicological findings. As specific studies on this compound are not publicly available, the following protocols are based on the study of Dodecylguanidine Hydrochloride (DGH)[2].

3.1. In Vitro Cytotoxicity Assay (WST-1 Assay for DGH)

This assay determines the concentration of a substance that inhibits cell viability by 50% (IC50).

-

Cell Line: A549 human lung carcinoma cells.

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Procedure:

-

Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

The test compound (DGH) is dissolved in a suitable solvent and serially diluted to various concentrations.

-

The culture medium is replaced with medium containing the different concentrations of the test compound, and the cells are incubated for a further 24 hours.

-

After incubation, 10 µL of WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

3.2. Acute Inhalation Toxicity Study (for DGH)

This study evaluates the potential for a substance to cause harm when inhaled over a short period.

-

Test Species: Male and female Sprague-Dawley rats.

-

Exposure Method: Whole-body inhalation exposure.

-

Procedure:

-

Animals are placed in exposure chambers.

-

The test substance (DGH) is generated as an aerosol at different concentrations (e.g., 8.6, 21.3, and 68.0 mg/m³).

-

Animals are exposed to the aerosol for a fixed duration, typically 4 hours.

-

Following exposure, animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Body weights are recorded periodically.

-

At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

-

The LC50 (lethal concentration 50%) is calculated, which is the concentration of the substance in the air that is expected to kill 50% of the test animals during the exposure period.

-

Visualizations

4.1. Proposed Mechanism of Antimicrobial Action

Dodicin is an amphoteric surfactant, and its antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes. The following diagram illustrates a generalized mechanism.

Caption: Proposed mechanism of Dodicin's antimicrobial action.

4.2. Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines the typical workflow for determining the in vitro cytotoxicity of a compound.

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion and Recommendations

The currently available public information on the specific toxicology of this compound is sparse. This guide has compiled the existing data and supplemented it with information from a closely related compound to provide a preliminary toxicological profile.

For professionals in research and drug development, it is imperative to:

-

Conduct Comprehensive Toxicity Studies: Perform a full battery of toxicological tests, including acute and chronic toxicity, mutagenicity (e.g., Ames test), and carcinogenicity assays specifically for this compound.

-

Establish a Clear Dose-Response Relationship: Determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) through well-designed studies.

-

Investigate the Mechanism of Action: Elucidate the specific molecular pathways through which this compound exerts its antimicrobial and potential toxic effects.

The responsible and informed use of this compound in a laboratory setting necessitates a cautious approach, underscored by rigorous, compound-specific toxicological evaluation.

References

Dodicin hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodicin hydrochloride is a surface-active agent with established antimicrobial properties. This document provides a comprehensive technical overview of its chemical identity, physicochemical properties, and known mechanisms of action. It is intended to serve as a foundational resource for professionals engaged in antimicrobial research and development.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of Dodicin, an amphoteric surfactant. Its chemical and physical properties are summarized below.

| Property | Value | References |

| CAS Number | 18205-85-1 | [1][2] |

| Molecular Formula | C18H40ClN3O2 | [1][3] |

| Molecular Weight | ~366.0 g/mol | [3] |

| Alternate Formula | C18H39N3O2.ClH | [4] |

| Synonyms | N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine monohydrochloride | [4][5] |

Antimicrobial Activity and Mechanism of Action

This compound is recognized for its broad-spectrum antimicrobial activity, functioning as both a bactericide and a fungicide. As an amphoteric surfactant, its antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes, a mechanism common to this class of compounds.

The primary mode of action involves the integration of the molecule's lipophilic dodecyl chain into the lipid bilayer of the microbial cell membrane. This disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The hydrophilic portion of the molecule facilitates its interaction with the aqueous environment and the polar head groups of the membrane lipids.

While specific signaling pathway modulations by this compound are not extensively documented in publicly available literature, a generalized workflow for its antimicrobial action can be visualized.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

-

This compound

-

Target microbial strain(s)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) and sterilize by filtration.

-

Preparation of Microbial Inoculum: Culture the target microorganism in the appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: A well containing broth and inoculum without this compound.

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation: Incubate the plate at the optimal temperature and duration for the target microorganism (e.g., 37°C for 18-24 hours for many bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a spectrophotometer.

Conclusion

This compound is a well-characterized amphoteric surfactant with significant antimicrobial properties. Its primary mechanism of action is the disruption of the microbial cell membrane. While detailed studies on its interaction with specific cellular signaling pathways are limited, its efficacy can be reliably assessed using standard microbiological techniques such as MIC determination. This guide provides the foundational technical information necessary for researchers and developers to further explore the potential applications of this compound in various antimicrobial formulations.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound [drugfuture.com]

- 3. This compound | C18H40ClN3O2 | CID 3084287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CAS#:18205-85-1 | N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine monohydrochloride | Chemsrc [chemsrc.com]

Methodological & Application

Dodicin Hydrochloride: Application Notes and Protocols for Laboratory Surface Decontamination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin hydrochloride, also known as dodecyl-di(aminoethyl)glycine hydrochloride, is an amphoteric surfactant-based disinfectant with broad-spectrum antimicrobial activity. Its chemical nature allows it to possess both anionic and cationic properties depending on the pH, contributing to its efficacy against a wide range of microorganisms, including bacteria, fungi, and enveloped viruses. This document provides detailed application notes and protocols for the use of this compound for routine laboratory surface decontamination.

Mechanism of Action

This compound is a surface-active agent that disrupts the integrity of microbial cell membranes. The lipophilic dodecyl group interacts with the lipid bilayer of the cell membrane, while the hydrophilic amino and glycine groups interact with the aqueous environment. This molecular arrangement facilitates the insertion of the molecule into the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[1][2]

References

Application Notes and Protocols for Dodicin Hydrochloride in Cell Culture Contamination Prevention

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell culture contamination remains a significant challenge in research, diagnostics, and the manufacturing of biologicals. Contaminants such as bacteria, fungi, and mycoplasma can lead to unreliable experimental results, loss of valuable cell lines, and compromised product safety. Dodicin hydrochloride, an amphoteric surfactant-based disinfectant, presents a broad-spectrum antimicrobial activity, making it a potential agent for preventing and controlling contamination in cell cultures.[1][2] These application notes provide detailed protocols for the evaluation and use of this compound as a preventative measure in mammalian cell culture.

Mechanism of Action

This compound is an amphoteric surfactant.[2][3] Its antimicrobial efficacy stems from its ability to disrupt microbial cell integrity. The proposed mechanism of action involves the following key steps:

-

Cell Membrane Disruption: As a surfactant, this compound alters the permeability of the microbial cell membrane.[4] This leads to the leakage of essential intracellular components.

-

Protein Denaturation: The compound can cause the denaturation of essential cellular proteins and enzymes, leading to the cessation of metabolic activity and cell death.[5][6]

This dual-action mechanism contributes to its broad-spectrum activity against a range of common cell culture contaminants.

Antimicrobial Spectrum and Efficacy

Dodicin, also known under the trade name Tego-51, has demonstrated efficacy against a variety of microorganisms.[2][7] The following table summarizes the bactericidal and fungicidal activity from a study on Tego-51, which is chemically equivalent to Dodicin.

| Concentration | Exposure Time | Efficacy |

| 0.01% | 30 seconds | Effective in killing most tested bacterial strains. Proteus mirabilis required a 2-minute exposure.[2] |

| 0.005% | 30 seconds | Effective against Helicobacter pylori.[2] |

| 0.005% | 8 minutes | Effective against Proteus mirabilis and Bacillus subtilis.[2] |

The study concluded that for general disinfection purposes, a concentration of greater than 0.1% is recommended.[2] However, for prophylactic use in cell culture, it is crucial to determine the optimal concentration that is effective against contaminants while exhibiting minimal cytotoxicity to the cultured cells.

Experimental Protocols

Prior to the routine use of this compound in cell culture, it is imperative to determine its cytotoxicity and optimal working concentration for the specific cell line(s) being used. The following protocols outline the necessary steps for this evaluation.

Protocol for Determining the Optimal Working Concentration (Minimum Inhibitory Concentration - MIC Assay)

This protocol is designed to determine the lowest concentration of this compound that inhibits the growth of common bacterial and fungal contaminants.

Materials:

-

This compound stock solution (e.g., 1% in sterile distilled water)

-

Common bacterial and fungal isolates (e.g., E. coli, S. aureus, C. albicans)

-

Appropriate liquid microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare Microbial Inoculum: Culture the test microorganisms overnight in their respective broth media. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate microbial growth medium in a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., from 0.1% down to 0.0001%).

-

Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions. Include positive control wells (microbes in broth without Dodicin) and negative control wells (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[8][9] This can be assessed visually or by measuring the optical density (OD) using a microplate reader.

Protocol for Determining Cytotoxicity (IC50 Assay)

This protocol determines the concentration of this compound that causes a 50% reduction in the viability of a specific mammalian cell line (IC50).

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Sterile 96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours).

-

Treatment: Prepare a range of this compound concentrations in complete cell culture medium and add them to the wells containing the cells. Include untreated control wells.

-

Incubation: Incubate the plate for a period that represents a typical passage time for the cell line (e.g., 48 or 72 hours).

-

Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this involves incubating the cells with the MTT reagent, followed by solubilizing the formazan crystals and measuring the absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration and determine the IC50 value using appropriate software.

Recommended Usage in Cell Culture

Based on the determination of the MIC and IC50 values, a working concentration for the prophylactic use of this compound can be selected. The ideal concentration should be above the MIC for common contaminants but well below the IC50 for the specific cell line to ensure minimal impact on cell health and experimental outcomes.

General Recommendations:

-

Prophylactic Use: For continuous prevention of contamination, add this compound to the cell culture medium at the predetermined optimal, non-toxic concentration.

-

Aseptic Technique: The use of this compound should complement, not replace, strict aseptic techniques.

-

Regular Monitoring: Regularly monitor cell cultures for any signs of contamination or changes in morphology and growth characteristics.

-

Periodic Re-evaluation: It is advisable to periodically re-evaluate the cytotoxicity of this compound, especially when introducing new cell lines or experimental conditions.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KoreaMed [koreamed.org]

- 3. Mild Action of Amphoteric Surfactants on the Skin - Nanjing Chemical Material Corp. [njchm.com]

- 4. moleaer.com [moleaer.com]

- 5. ibc.utah.edu [ibc.utah.edu]

- 6. Chemical Disinfectants | Infection Control | CDC [cdc.gov]

- 7. studylib.net [studylib.net]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Dodicin Hydrochloride in Laboratory Equipment Sterilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin hydrochloride, an amphoteric surfactant disinfectant, offers a broad spectrum of antimicrobial activity, making it a candidate for the sterilization of laboratory equipment. Its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi and some viruses, coupled with its low corrosivity to certain materials, presents a viable alternative to harsher sterilization chemicals.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.

Quantitative Antimicrobial Efficacy

This compound, often found in commercial disinfectants such as TEGO 51, has demonstrated significant bactericidal, fungicidal, and virucidal properties.[1][3] The effective concentration and contact time can vary depending on the target microorganism and the level of contamination.

Table 1: Bactericidal Efficacy of this compound (TEGO 51)

| Microorganism | Concentration (%) | Exposure Time | Result | Reference |

| Most clinically isolated bacteria | 0.01 | 30 seconds | Killed | [3] |

| Proteus mirabilis | 0.01 | 2 minutes | Eradicated | [3] |

| Proteus mirabilis | 0.005 | 8 minutes | Killed | [3] |

| Bacillus subtilis | 0.005 | 8 minutes | Killed | [3] |

| Helicobacter pylori | 0.005 | 30 seconds | Killed | [3] |

| Pseudomonas aeruginosa | 1 | 1 minute | Effective | [4] |

| Staphylococcus aureus | 1 | 1 minute | Effective | [4] |

| Bacillus subtilis | 1 | 1 minute | Effective | [4] |

Table 2: Virucidal Efficacy of this compound (TEGO 51)

| Virus | Type | Concentration (%) | Exposure Time | Result | Reference |

| Influenza virus B | Enveloped | 0.1 & 1 | 5 minutes | Inactivated | [5] |

| Respiratory syncytial virus (RSV) | Enveloped | 0.1 & 1 | 5 minutes | Inactivated | [5] |

| Herpes simplex virus 1 (HSV-1) | Enveloped | 0.1 & 1 | 5 minutes | Inactivated | [5] |

| Adenovirus | Non-enveloped | 0.1 & 1 | 30 minutes | Not inactivated | [5] |

| Echovirus 30 | Non-enveloped | 0.1 & 1 | 30 minutes | Not inactivated | [5] |

Material Compatibility

This compound solutions are generally considered to have good material compatibility, particularly with metals.

Table 3: Material Compatibility of this compound (TEGO 51)

| Material | Compatibility | Reference |

| Wood | Not corrosive | [1][2] |

| Metal surfaces | Not corrosive | [1][2] |

Note: It is always recommended to test the solution on a small, inconspicuous area of the material before widespread use, especially with plastics, as specific compatibility data for materials like polypropylene and polycarbonate is limited.

Mechanism of Action

The primary antimicrobial action of this compound is attributed to its ability to disrupt microbial cell membranes. As an amphoteric surfactant, it possesses both positive and negative charges, allowing it to interact with the phospholipid bilayer of cell membranes. This interaction leads to increased membrane permeability and ultimately, cell lysis and death.

Caption: Mechanism of this compound's antimicrobial action.

Experimental Protocols

Protocol 1: General Surface Disinfection of Laboratory Benches and Equipment Exteriors

This protocol is suitable for routine disinfection of non-porous surfaces such as benchtops, incubators, and centrifuges.

Materials:

-

This compound solution (e.g., TEGO 51)

-

Sterile distilled water

-

Clean, sterile cloths or wipes

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Preparation of Working Solution: Prepare a 2% (v/v) solution of this compound by diluting the concentrated stock with sterile distilled water. For example, to prepare 1 liter of 2% solution, add 20 ml of concentrated this compound to 980 ml of sterile distilled water.[1]

-

Surface Preparation: Remove any gross contamination and debris from the surfaces to be disinfected.

-

Application: Apply the 2% this compound solution liberally to the surfaces using a clean, sterile cloth or by spraying.[1] Ensure the entire surface is thoroughly wetted.

-

Contact Time: Allow the disinfectant to remain on the surface for a minimum of 20 minutes.[1]

-

Rinsing: After the required contact time, rinse the surfaces with sterile distilled water to remove any residual disinfectant.[1]

-

Drying: Allow the surfaces to air dry completely or wipe dry with a new sterile cloth.

Caption: Workflow for general surface disinfection.

Protocol 2: Sterilization of Non-critical Laboratory Equipment (e.g., glassware, plasticware) by Immersion

This protocol is designed for the sterilization of items that can be fully submerged.

Materials:

-

This compound solution (e.g., TEGO 51)

-

Sterile distilled water

-

Sterile container or bath large enough to fully immerse the equipment

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Preparation of Working Solution: Prepare a 0.1% to 2% (v/v) solution of this compound in a sterile container, depending on the required level of disinfection. A 0.1% solution is recommended for general disinfection, while a 2% solution is advised for more robust sterilization.[1][3]

-

Equipment Preparation: Thoroughly clean the equipment to be sterilized, removing any visible soil or residue.

-

Immersion: Completely immerse the cleaned equipment in the this compound solution. Ensure there are no air bubbles trapped on the surfaces.

-

Contact Time: For general disinfection with a 0.1% solution, a contact time of at least 1 minute is recommended.[4] For sterilization with a 2% solution, a minimum contact time of 20 minutes is advised.[1]

-

Rinsing: After the contact time, carefully remove the equipment from the disinfectant solution and rinse thoroughly with sterile distilled water.

-

Drying: Allow the equipment to air dry in a sterile environment or dry using a sterile cloth.

Caption: Workflow for immersion sterilization.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound solutions.

-

Work in a well-ventilated area.

-

Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store this compound in a cool, dry place away from incompatible materials.

Conclusion

This compound is an effective disinfectant for a range of laboratory applications. By following the recommended concentrations and contact times outlined in these protocols, researchers can achieve reliable sterilization of laboratory equipment and surfaces. It is crucial to consider the specific microorganisms of concern and the material of the equipment to be sterilized to ensure optimal results. Further validation for specific applications and materials is always recommended.

References

Application Notes and Protocols for Dodicin Hydrochloride in Agricultural Fungicide Research

For: Researchers, scientists, and drug development professionals

Subject: Application of Dodicin hydrochloride in the research and development of agricultural fungicides.

Introduction

This compound, the hydrochloride salt of Dodicin (N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine), is a compound with known bactericidal and fungicidal properties.[1][2] While specific research on this compound as an agricultural fungicide is limited, extensive data exists for the closely related guanidine fungicide, Dodine (dodecylguanidine acetate). Dodine has a long history of use in controlling a variety of fungal diseases on fruit and ornamental crops.[3][4][5][6] These notes provide a comprehensive overview of the potential applications, mechanisms of action, and experimental protocols for this compound, drawing heavily on the established research for Dodine as a predictive model.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine hydrochloride | [1] |

| Molecular Formula | C18H40ClN3O2 | [3] |

| Molecular Weight | 366.0 g/mol | [3] |

| Synonyms | Dodicin HCl, Tego 51 | [3] |

Anticipated Mechanism of Action

Based on studies of the related compound Dodine, this compound is presumed to have a multi-faceted mechanism of action against fungal pathogens. The primary mode of action is the inhibition of mitochondrial respiration, which leads to ATP depletion within the fungal cell.[2] A secondary mechanism involves the disruption of the fungal plasma membrane's integrity, causing depolarization and altered fluidity.[2] This dual action suggests both protectant and curative (eradicant) properties.[7][8]

Predicted Antifungal Spectrum of Activity

Drawing parallels from Dodine, this compound is expected to be effective against a range of Ascomycetes and Basidiomycetes.[3] Key target pathogens would likely include those responsible for significant crop diseases.

| Target Disease | Pathogen | Affected Crops | Reference |

| Apple Scab | Venturia inaequalis | Apples, Pears | [3][5] |

| Cherry Leaf Spot | Blumeriella jaapii | Cherries | [6][9] |

| Brown Rot | Monilinia fructicola | Peaches, Cherries | [3][4] |

| Peacock Eye (Leaf Spot) | Venturia oleaginea | Olives | [10] |

| Foliar Diseases | Various fungi | Pecans, Strawberries, Walnuts | [4][11] |

Quantitative Efficacy Data (Based on Dodine)

The following table summarizes reported efficacy data for Dodine against key plant pathogenic fungi. This data can serve as a benchmark for designing experiments with this compound.

| Fungal Species | Efficacy Metric | Concentration/Dose | Reference |

| Venturia inaequalis | Discriminatory Dose | 0.2 µg/mL | [5] |

| Venturia inaequalis | ED50 (representative isolates) | Calculated from dose-response curves (0.001 to 1 µg/mL) | [5] |

| Blumeriella jaapii | Minimum Inhibitory Concentration (MIC) Range | 0.05 - 400 µg/mL | [9] |

| Venturia oleaginea | Field Application Rate | 150 ml/hl | [10] |

Experimental Protocols

The following protocols are adapted from established methodologies for testing the efficacy of fungicides like Dodine and can be applied to the study of this compound.

1. In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal pathogen.

-

Materials:

-

This compound

-

Pure culture of the target fungus (e.g., Venturia inaequalis)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Sterile petri dishes

-

Sterile distilled water

-

Micropipettes

-

Incubator

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Allow the PDA to cool to approximately 45-50°C.

-

In a sterile environment, add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with no fungicide.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From a fresh culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony.

-

Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

-

Seal the plates and incubate at a suitable temperature (e.g., 20-25°C) in the dark.

-

Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

The MIC is the lowest concentration of this compound that completely inhibits visible mycelial growth.

-

2. In Vivo Protective Efficacy Trial (Orchard/Greenhouse)

This protocol evaluates the ability of this compound to protect a host plant from fungal infection.

-

Materials:

-

This compound formulation

-

Susceptible host plants (e.g., apple saplings for V. inaequalis)

-

Spore suspension of the target pathogen

-

Spraying equipment (e.g., handgun sprayer)

-

Controlled environment greenhouse or designated field plot

-

-

Procedure:

-

Arrange plants in a randomized complete block design.[1]

-

Prepare spray solutions of this compound at various concentrations (e.g., half-rate, full-rate, double-rate based on anticipated efficacy). Include a water-only control.

-

Apply the spray solutions to the plants until runoff, ensuring thorough coverage.[1]

-

Allow the foliage to dry completely.

-

Prepare a spore suspension of the target pathogen at a known concentration.

-

Inoculate the plants by spraying the spore suspension evenly over the foliage.

-

Maintain conditions of high humidity and optimal temperature to promote infection.

-

After a suitable incubation period (e.g., 10-14 days), assess disease severity. This can be done by counting the number of lesions per leaf or using a disease severity rating scale.

-

Calculate the percentage of disease control for each treatment relative to the untreated control.

-

Resistance Management Considerations

As with many fungicides, prolonged and exclusive use can lead to the development of resistant fungal populations.[5] Research on this compound should include monitoring for shifts in sensitivity in target pathogen populations. To mitigate resistance risk in potential future applications, it would be advisable to:

-

Use this compound as part of an integrated pest management (IPM) program.[3]

-

Rotate its use with fungicides that have different modes of action.[3]

-

Adhere to recommended application rates and timings.[8]

Conclusion

While direct research on the agricultural applications of this compound is not widely available, the extensive data on the structurally similar fungicide Dodine provides a strong foundation for initiating such research. The protocols and data presented here offer a starting point for evaluating its efficacy, understanding its mode of action, and determining its potential as a valuable tool in managing fungal diseases in agriculture. Further research is essential to establish the specific activity spectrum and optimal use patterns for this compound.

References

- 1. researchgate.net [researchgate.net]